Methyl 2-[(4-aminophenyl)thio]isonicotinate
Overview
Description
Methyl 2-[(4-aminophenyl)thio]isonicotinate is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(4-aminophenyl)thio]isonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₂N₂O₂S, with a molecular weight of approximately 260.31 g/mol. The compound features a methyl ester of isonicotinic acid and a 4-aminophenylthio group, which contributes to its diverse biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
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Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
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Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the isonicotinic moiety is linked to anticancer effects observed in other similar compounds, indicating a possible mechanism through which it may exert cytotoxic effects on cancer cells.
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Mechanism of Action :
- While specific mechanisms for this compound are still under investigation, the structural similarities to known bioactive molecules imply potential interactions with key biological targets such as enzymes and receptors involved in disease pathways. For instance, the isonicotinoyl group is present in drugs like isoniazid, which targets specific enzymes in pathogens.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
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Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Inhibits proliferation in cancer cell lines | |
Mechanism Insights | Potential interactions with enzymes and receptors |
Case Studies
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Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an alternative antimicrobial agent. -
Cytotoxicity Testing :
In vitro cytotoxicity tests using breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in reduced cell viability compared to untreated controls. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-15-12(8-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVAQMLDGJEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.